![molecular formula C40H76N2O6S2 B14321227 3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] CAS No. 110300-65-7](/img/structure/B14321227.png)
3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is a complex organic compound characterized by the presence of disulfide bonds and hexadecylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] typically involves the formation of disulfide bonds between two thiol-containing precursors. The reaction conditions often require a controlled environment to ensure the proper formation of the disulfide linkage. Common reagents used in the synthesis include oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hexadecylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Organic solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted derivatives with modified functional groups.
Scientific Research Applications
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes that contain thiol groups. The compound can modulate the activity of these targets by altering their redox state and structural conformation.
Comparison with Similar Compounds
Similar Compounds
3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with different functional groups.
3,3’-Disulfanediylbis(3-phenylpropanoic acid): Contains phenyl groups instead of hexadecylamino groups.
3,3’-Disulfanediylbis(2-methylpropanoic acid): Contains methyl groups instead of hexadecylamino groups.
Uniqueness
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is unique due to its long hexadecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formation of micelles or liposomes for drug delivery.
Properties
CAS No. |
110300-65-7 |
|---|---|
Molecular Formula |
C40H76N2O6S2 |
Molecular Weight |
745.2 g/mol |
IUPAC Name |
3-[[3-carboxy-1-(hexadecylamino)-1-oxopropan-2-yl]disulfanyl]-4-(hexadecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C40H76N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-39(47)35(33-37(43)44)49-50-36(34-38(45)46)40(48)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,47)(H,42,48)(H,43,44)(H,45,46) |
InChI Key |
LVYCDXSBVOSHNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(CC(=O)O)SSC(CC(=O)O)C(=O)NCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


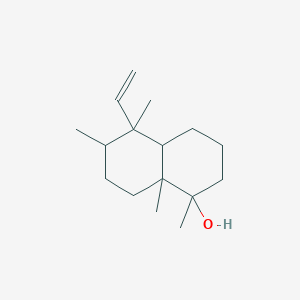
![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)
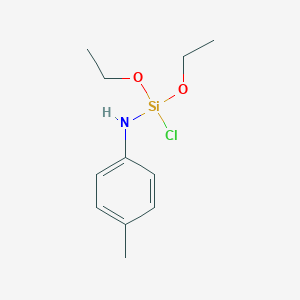

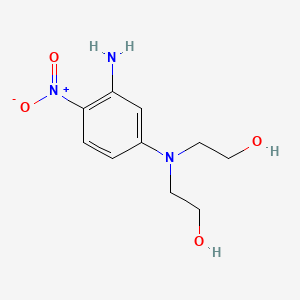
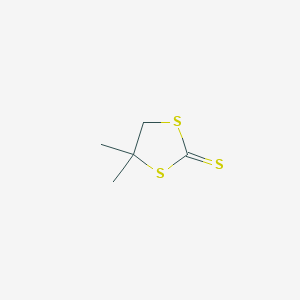
![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
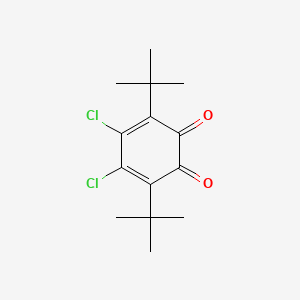
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)




